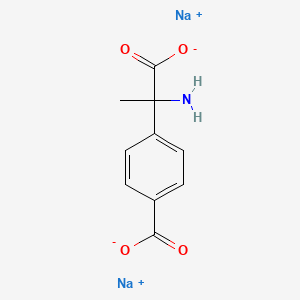
(RS)-MCPG disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Group I / group II metabotropic glutamate receptor antagonist. Water soluble form. Also available in Kit: mGlu antagonists. Also available in simple stock solutions - add 1 ml of water to get an exact, ready-to-use concentration.
Sodium salt of (RS)-MCPG
生物活性
(RS)-MCPG disodium salt, chemically known as (RS)-α-Methyl-4-carboxyphenylglycine disodium salt, is a significant compound in neuroscience research due to its role as a non-selective antagonist of metabotropic glutamate receptors (mGluRs). This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
- Molecular Formula : C₁₀H₉NNa₂O₄
- Molecular Weight : Approximately 253.16 g/mol
- Appearance : White solid, soluble in water
This compound functions primarily as an antagonist at both group I and group II mGluRs. By competing with glutamate for binding sites on these receptors, it inhibits the activation of downstream signaling pathways associated with synaptic transmission and neuronal excitability. This mechanism allows researchers to study the physiological roles of mGluRs in various biological processes, including pain perception, mood regulation, and cognitive function .
Biological Activity
The biological activity of this compound has been extensively studied in various experimental models. Key findings include:
- Hyperlocomotion Induction : Studies have shown that administration of this compound can lead to hyperlocomotion in animal models, such as amphetamine-pre-exposed rats. This suggests its potential effects on behavior and motor activity .
- Synaptic Transmission Modulation : The compound has been demonstrated to modulate synaptic transmission by blocking glutamate-induced signaling pathways. This modulation is crucial for understanding neurophysiological processes .
- Long-Term Potentiation (LTP) and Long-Term Depression (LTD) : Research indicates that while (RS)-MCPG can block certain mGluR-mediated responses, it does not prevent NMDA receptor-dependent forms of LTP and LTD in the visual cortex. This highlights the complexity of mGluR interactions and the specific contexts in which (RS)-MCPG exerts its effects .
Applications in Research
This compound is utilized in various research applications:
- Neuropharmacology : It serves as a tool for investigating the roles of mGluRs in neuropharmacological contexts, including studies on neurodegenerative diseases and psychiatric disorders .
- Behavioral Studies : The compound is employed to explore the behavioral consequences of modulating glutamatergic signaling, providing insights into conditions such as anxiety and depression .
- Mechanistic Studies : Researchers use (RS)-MCPG to dissect the signaling pathways activated by mGluRs, contributing to a better understanding of synaptic plasticity and neurodevelopmental processes .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Synaptic Responses : In a study examining synaptic responses in rat visual cortex slices, (RS)-MCPG was shown to effectively block the activation of mGluRs by synthetic agonists but failed to inhibit LTP or LTD induced by NMDA receptors. This indicates its selective action depending on the receptor context .
- Impact on Neurotransmitter Systems : Another study demonstrated that (RS)-MCPG could modulate neurotransmitter release dynamics, influencing behavioral outcomes related to anxiety-like symptoms in rodent models .
属性
IUPAC Name |
disodium;4-(1-amino-1-carboxylatoethyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4.2Na/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13;;/h2-5H,11H2,1H3,(H,12,13)(H,14,15);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOTXTUQJLFNHB-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)[O-])(C(=O)[O-])N.[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NNa2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













